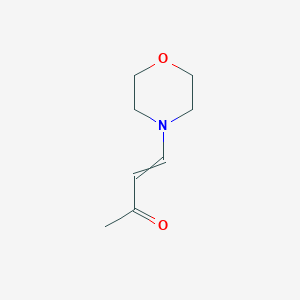

4-Morpholin-4-ylbut-3-en-2-one

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C8H13NO2 |

|---|---|

分子量 |

155.19 g/mol |

IUPAC 名称 |

4-morpholin-4-ylbut-3-en-2-one |

InChI |

InChI=1S/C8H13NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3H,4-7H2,1H3 |

InChI 键 |

XCWAJRMCPJDYBX-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C=CN1CCOCC1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Morpholin 4 Ylbut 3 En 2 One and Its Analogues

Direct Synthetic Routes to 4-Morpholin-4-ylbut-3-en-2-one

Direct synthetic methods offer the most straightforward access to this compound, typically involving the formation of the key carbon-nitrogen bond in the final step. These routes are often characterized by high atom economy and procedural simplicity.

The conjugate addition, or Michael addition, of morpholine (B109124) to an appropriate acetylenic precursor is a highly efficient method for the synthesis of this compound. This reaction involves the nucleophilic attack of the secondary amine (morpholine) onto the β-carbon of an electron-deficient alkyne, such as but-3-yn-2-one.

The reaction is typically conducted in a protic solvent like ethanol (B145695), which facilitates the proton transfer steps. worktribe.com This method is advantageous due to its mild conditions and high regioselectivity, leading predominantly to the (E)-isomer of the enaminone product. The reaction mechanism proceeds via a zwitterionic intermediate, which then tautomerizes to the stable enaminone. In situ monitoring via techniques like FTIR can be used to track the reaction progress and study the dynamics of alkene geometry interconversion. worktribe.com

Table 1: Conjugate Addition of Amines to But-3-yn-2-one

| Amine | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | Ethanol | Room Temp | High | worktribe.com |

| Substituted Anilines | Ethanol | Room Temp | Good-Excellent | worktribe.com |

| Aliphatic Amines | Ethanol | Room Temp | Good | worktribe.com |

This table summarizes the typical conditions and outcomes for the conjugate addition of various amines to but-3-yn-2-one, a reaction analogous to the synthesis of this compound.

Condensation reactions provide an alternative and widely used route to β-enaminones. The most common approach involves the reaction of a β-dicarbonyl compound, such as acetylacetone (B45752) (pentane-2,4-dione), with morpholine. wikipedia.orgfinechem-mirea.rufinechem-mirea.ru This reaction typically requires heating and often involves the removal of water to drive the equilibrium toward the enaminone product. Catalysts, such as ceric ammonium (B1175870) nitrate, can be employed to facilitate the condensation at room temperature. organic-chemistry.org

Another condensation strategy involves the nucleophilic substitution of a leaving group from a suitable enone precursor. For example, the reaction of 4-chlorobut-3-en-2-one with morpholine would yield the desired product via the displacement of the chloride ion.

While olefination reactions like the Wittig or Julia olefination are fundamental for alkene synthesis, they are less direct for constructing this compound itself. google.com However, they are crucial for synthesizing substituted enone precursors, which can then undergo conjugate addition or condensation with morpholine to generate a diverse range of analogues. For instance, a Claisen-Schmidt condensation between a substituted aldehyde and acetone (B3395972) can produce a substituted but-3-en-2-one (B6265698), which serves as a key intermediate. mdpi.com

Precursor Synthesis and Functional Group Interconversions Leading to this compound

The availability of key precursors is critical for the successful synthesis of the target compound.

But-3-yn-2-one: This crucial acetylenic ketone for the conjugate addition route can be synthesized from commercially available starting materials. One common method involves the oxidation of the corresponding secondary alcohol, but-3-yn-2-ol.

Acetylacetone (Pentane-2,4-dione): This β-dicarbonyl compound is a readily available industrial chemical, typically produced by the thermal rearrangement of isopropenyl acetate. wikipedia.org

4-Halobut-3-en-2-ones: These precursors can be prepared through various methods, including the halogenation of but-3-en-2-one or via the reaction of acetylacetone with halogenating agents. The synthesis of related compounds like (E)-4-bromo-3-methoxybut-3-en-2-one has been reported as a key fragment for natural product synthesis. researchgate.net

Functional group interconversions can also be employed. For example, a different enaminone could be synthesized first and then the amine moiety could be exchanged through a transamination reaction, although this is a less common approach for simple enaminones like the target compound.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of enaminones can significantly reduce environmental impact and improve process efficiency. rsc.orgchemistryforsustainability.org

Atom Economy: The conjugate addition of morpholine to but-3-yn-2-one is a prime example of a 100% atom-economical reaction, as all atoms from the reactants are incorporated into the final product. Condensation reactions are less atom-economical due to the formation of a water byproduct.

Safer Solvents: Research into enaminone synthesis has explored the use of greener solvents. For instance, the conjugate addition can be performed in ethanol, a relatively benign solvent. worktribe.com Solvent-free conditions, using mechanochemical grinding or neat reactants, have also proven effective for some enaminone syntheses, eliminating solvent waste entirely. organic-chemistry.orgrsc.org

Catalysis: The use of catalysts, rather than stoichiometric reagents, is a core green chemistry principle. Catalytic amounts of acids, bases, or metal salts can efficiently promote condensation reactions, reducing waste and often allowing for milder reaction conditions. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature, as is often possible with conjugate additions and some catalyzed condensations, minimizes energy consumption. worktribe.comorganic-chemistry.org Photochemical methods, which use light as a "clean" reagent, also represent a green approach to constructing complex molecules from enaminone precursors. chemistryforsustainability.org

Waste Prevention: Electrochemical synthesis has emerged as an environmentally friendly method for producing enaminones through decarboxylative coupling, avoiding harsh oxidants and reducing waste streams. rsc.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

While this compound is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing its chiral analogues, which may possess stereocenters on the morpholine ring or the butenone backbone. Such chiral compounds are of significant interest in medicinal chemistry and materials science.

The synthesis of chiral enaminones can be approached in two primary ways: by using a chiral starting material (a chiral amine or a chiral enone precursor) or by employing a chiral catalyst in an asymmetric reaction. researchgate.netresearchgate.net For example, the reaction of a chiral amine with an achiral β-dicarbonyl compound can lead to the formation of a chiral enaminone. researchgate.net Similarly, the stereoselective reduction of chiral β-enaminoketones is a key method for preparing enantiopure γ-amino alcohols. researchgate.net

The development of chiral catalysts has opened avenues for the asymmetric synthesis of morpholine derivatives and chiral enaminones. nih.govrsc.orgnih.gov

Asymmetric Hydrogenation: Chiral bisphosphine-rhodium catalysts have been successfully used for the asymmetric hydrogenation of unsaturated morpholine precursors, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.org These chiral morpholines can then be used as building blocks for more complex molecules.

Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or β-morpholine amino acids, have been developed for various enantioselective transformations. rsc.orgnih.gov For instance, a catalytic asymmetric halocyclization protocol using a cinchona alkaloid-derived catalyst provides access to morpholines containing a quaternary stereocenter. rsc.org Similarly, newly designed β-morpholine amino acids have shown high efficacy in catalyzing the 1,4-addition between aldehydes and nitroolefins. nih.gov

Brønsted Acid Catalysis: Chiral Brønsted acids, like (R)-camphorsulfonic acid ((R)-CSA), have been shown to catalyze asymmetric aza-Baylis-Hillman reactions to produce α-aminomethyl enaminones with high diastereoselectivity. nih.gov

Table 2: Chiral Catalysts in the Synthesis of Morpholine Derivatives and Analogues

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | Produces 2-substituted chiral morpholines with up to 99% ee. | rsc.orgsemanticscholar.org |

| Cinchona Alkaloid Derivative | Asymmetric Chlorocycloetherification | Furnishes morpholines with quaternary stereocenters. | rsc.org |

| β-Morpholine Amino Acids | Michael Addition | Efficiently catalyzes 1,4-addition of aldehydes to nitroolefins. | nih.gov |

| Chiral Brønsted Acid (e.g., CSA) | Asymmetric aza-Baylis-Hillman | Yields diastereoenriched α-aminomethyl enaminones. | nih.gov |

This table provides an overview of different chiral catalyst systems and their applications in the stereoselective synthesis of morpholine derivatives and related enaminone structures.

Large-Scale Synthetic Protocols for this compound

The industrial-scale synthesis of this compound, a key intermediate in various chemical syntheses, necessitates the development of efficient, cost-effective, and scalable protocols. While specific large-scale manufacturing procedures for this compound are not extensively detailed in publicly available literature, established laboratory methods for its synthesis and the synthesis of analogous enaminones provide a strong foundation for designing robust industrial processes. The primary routes for the synthesis of this compound involve the reaction of a suitable four-carbon precursor with morpholine. Two of the most viable precursors for large-scale production are but-3-yn-2-one and 4-halobut-3-en-2-one (typically 4-chlorobut-3-en-2-one).

The synthesis of enaminones, the class of compounds to which this compound belongs, has been the subject of considerable research, with some methodologies being explicitly described as scalable. These general approaches often focus on optimizing reaction conditions to ensure high yields, purity, and ease of product isolation, all of which are critical for large-scale operations.

Synthesis via Conjugate Addition of Morpholine to But-3-yn-2-one

A highly efficient and atom-economical method for the preparation of this compound is the conjugate addition of morpholine to but-3-yn-2-one. This reaction is typically straightforward and can be conducted under mild conditions, making it an attractive option for large-scale synthesis.

The reaction proceeds by the nucleophilic attack of the secondary amine (morpholine) on the electron-deficient alkyne of but-3-yn-2-one. The choice of solvent is a critical parameter in scaling up this process. While a range of solvents can be employed, for industrial applications, solvents are selected based on factors such as cost, safety, environmental impact, and ease of removal.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Methanol (B129727) | Ethanol | Toluene |

| Temperature | 25-30 °C | 40-50 °C | 60-70 °C |

| Reaction Time | 4-6 hours | 2-4 hours | 1-2 hours |

| Catalyst | None (neat) | Basic alumina (B75360) | Copper(I) iodide |

| Work-up | Evaporation | Filtration | Solvent extraction |

Higher temperatures generally lead to faster reaction rates, which can be advantageous in a production setting to increase throughput. However, this must be balanced against the potential for side reactions and the increased energy costs. The use of a catalyst, while not always necessary, can enhance the reaction rate and selectivity, potentially allowing for milder reaction conditions. For large-scale operations, a simple work-up procedure is highly desirable. Filtration to remove a solid catalyst or direct evaporation of the solvent are often preferred over more complex liquid-liquid extractions.

Synthesis via Nucleophilic Substitution of 4-Chlorobut-3-en-2-one with Morpholine

An alternative scalable route to this compound involves the nucleophilic substitution of a halogenated precursor, such as 4-chlorobut-3-en-2-one, with morpholine. This reaction requires a base to neutralize the hydrogen chloride that is formed as a byproduct.

The selection of the base is a key consideration for large-scale synthesis. Inorganic bases like potassium carbonate or sodium bicarbonate are often preferred due to their low cost and ease of removal by filtration. Organic bases such as triethylamine (B128534) can also be used, but their removal may require additional purification steps.

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Acetonitrile | Dichloromethane | Ethyl acetate |

| Base | Triethylamine | Potassium carbonate | Sodium bicarbonate |

| Temperature | 0-10 °C | 20-25 °C | 30-40 °C |

| Reaction Time | 6-8 hours | 4-6 hours | 3-5 hours |

| Stoichiometry (Morpholine:Base) | 1:1.2 | 1:1.5 | 1:1.1 |

| Work-up | Filtration and evaporation | Aqueous wash and extraction | Direct crystallization |

Careful control of the reaction temperature is important to minimize the formation of impurities. The stoichiometry of the base relative to the morpholine can also be optimized to ensure complete reaction and to facilitate the work-up. From an industrial perspective, a process that allows for the direct crystallization of the product from the reaction mixture after filtration of the salt byproduct would be the most efficient.

Mechanistic Investigations of Reactions Involving 4 Morpholin 4 Ylbut 3 En 2 One

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are fundamental to elucidating the stepwise sequence of a chemical reaction. For β-enaminones, kinetic investigations often focus on their formation (amination of 1,3-dicarbonyl compounds) and their subsequent reactions, such as hydrolysis or cycloadditions.

The rate of formation of β-enaminones is significantly influenced by the nature of the amine and the dicarbonyl compound, as well as the reaction conditions. Aromatic amines have been observed to be more reactive than aliphatic amines in the synthesis of some β-enaminones. mdpi.com Kinetic analysis of aminolysis reactions, which are analogous to the formation of enaminones, has shown that the reaction can be subject to base catalysis, proceeding through a nucleophilic addition to form a tetrahedral intermediate.

Detailed kinetic studies on the decomposition of morpholine (B109124) itself have provided insights into the stability and reactivity of the morpholine moiety, which is an integral part of 4-Morpholin-4-ylbut-3-en-2-one. These studies, employing computational methods like RRKM-based calculations, have mapped out potential energy surfaces and predicted dominant decomposition pathways, which can be relevant for understanding the stability of its derivatives under thermal stress. nih.gov

Table 1: Factors Influencing Reaction Rates in β-Enaminone Synthesis

| Factor | Observation | Implication for this compound |

| Amine Reactivity | Aromatic amines are often more reactive than aliphatic amines. mdpi.com | The secondary aliphatic nature of the morpholine nitrogen influences its nucleophilicity and thus the rate of formation. |

| Catalyst Presence | The rate is significantly enhanced by acid or metal catalysts. | The synthesis of this compound would likely be accelerated by a suitable catalyst. |

| Solvent | Solvent-free conditions can lead to faster reactions and higher yields. mdpi.com | The choice of solvent or the absence thereof is a critical parameter for optimizing the synthesis. |

| Temperature | Higher temperatures generally increase the reaction rate. | Thermal conditions need to be controlled to favor the desired product and avoid decomposition. |

Identification of Intermediates and Transition States

The identification of transient species such as intermediates and transition states is key to understanding a reaction's pathway. For reactions involving β-enaminones, these are often studied using a combination of spectroscopic methods and computational chemistry.

In cycloaddition reactions, a major class of reactions for enaminones, the mechanism can proceed through competing pathways. researchgate.net For instance, in [3+2] cycloadditions, computational studies on related systems have been used to model the transition state geometries. nih.gov These studies help in understanding the stereoselectivity of the products. The formation of a zwitterionic tetrahedral intermediate has been proposed in the aminolysis of related carbene complexes, which shares mechanistic similarities with enaminone reactions.

For morpholine-mediated cycloadditions, such as those involving gem-difluoroalkenes and organic azides, mechanistic studies including 19F NMR have indicated the formation of an addition-elimination intermediate. nih.gov This intermediate, formed by the nucleophilic attack of morpholine, then undergoes the cycloaddition. nih.gov While not directly involving a β-enaminone, this highlights the role of the morpholine moiety in stabilizing intermediates.

Computational studies on enaminone-substituted resorcin researchgate.netarenes have calculated the energies of transition states for conformational changes, providing insight into the energetic barriers of structural transformations. researchgate.net

Role of Catalysis in Reaction Pathways (e.g., acid/base, organometallic catalysis)

Catalysis plays a pivotal role in directing the reaction pathways of β-enaminones, improving yields, and enhancing selectivity. rsc.org

Acid/Base Catalysis: The synthesis of β-enaminones from 1,3-dicarbonyls and amines is often catalyzed by acids. organic-chemistry.org The acid protonates the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

Organometallic Catalysis:

Copper Catalysis: Copper catalysts, such as copper(I) bromide (CuBr), have been effectively used for the synthesis of β-enaminones. researchgate.net The proposed mechanism involves the coordination of the copper to the dicarbonyl compound, activating it for the reaction with the amine. researchgate.net Copper has also been employed in domino reactions of enaminones to synthesize quinoline (B57606) derivatives. rsc.org

Iron Catalysis: Iron-catalyzed direct olefination has been developed for enaminone synthesis from saturated ketones and amines, offering a pathway with readily available starting materials. rsc.org

Organocatalysis: Chiral organocatalysts, particularly those based on morpholine, have been designed and tested for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.gov Although morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, appropriately designed catalysts can achieve high efficiency and stereoselectivity. nih.gov

Table 2: Catalytic Systems in β-Enaminone Chemistry

| Catalyst Type | Example | Role in Reaction | Reference |

| Lewis Acid | Copper(I) Bromide (CuBr) | Activates the dicarbonyl for nucleophilic attack by the amine in enaminone synthesis. | researchgate.net |

| Transition Metal | Iron complexes | Catalyzes direct olefination from ketones for enaminone synthesis. | rsc.org |

| Organocatalyst | Morpholine-based amino acids | Promotes asymmetric 1,4-addition reactions via enamine catalysis. | nih.gov |

| Solid Acid | PPA-SiO₂ | Facilitates the condensation of amines and dicarbonyls under solvent-free conditions. | mdpi.com |

Solvent Effects and Reaction Optimization for Mechanistic Insights

The choice of solvent can profoundly influence the reaction rate, selectivity, and even the operative mechanism of a reaction. In the context of β-enaminone chemistry, solvent effects are a key aspect of reaction optimization.

In the synthesis of β-enaminones, a comparative study of different solvents revealed that while polar protic solvents like methanol (B129727) and ethanol (B145695) are effective, solvent-free conditions can significantly improve both the yield and reaction time. mdpi.com This suggests that for the synthesis of this compound, minimizing the use of a solvent could be advantageous.

Furthermore, solvent-controlled divergent synthesis has been demonstrated for reactions of enaminones. For example, the reaction of enaminones with KSCN and NBS can lead to either thiocyanated enaminones or 2-aminothiazoles simply by changing the solvent. researchgate.net This highlights the ability of the solvent to direct the reaction down different mechanistic pathways. Kinetic solvent effects are also crucial in hydrogen atom transfer reactions, where solvent-radical interactions can significantly alter reactivity. acs.org

The optimization of reaction conditions, including the systematic variation of solvents, is a powerful tool for gaining mechanistic insights. By observing how changes in solvent polarity, proticity, and coordinating ability affect the reaction outcome, one can infer details about the polarity of the transition state and the nature of the intermediates involved.

Spectroscopic and Advanced Structural Elucidation Techniques for 4 Morpholin 4 Ylbut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules in solution. emerypharma.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial structural insights. emerypharma.com The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling. organicchemistrydata.org The ¹³C NMR spectrum indicates the number of unique carbon atoms and their functional group type. chemguide.co.uk

For more complex molecules where 1D spectra may have overlapping signals, two-dimensional (2D) NMR experiments are invaluable. youtube.comwikipedia.orglibretexts.org Techniques such as Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. wikipedia.org These experiments help to piece together the molecular framework by establishing connectivity between different parts of the molecule. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for Enaminone Structures Note: The following table contains generalized data for enaminone-type structures and may not be specific to 4-Morpholin-4-ylbut-3-en-2-one. Actual values can vary based on solvent and experimental conditions.

| Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 190-200 |

| C=C (alkene) | 5.0 - 7.5 | 115-140 |

| CH (alkene, α to C=O) | 5.30 (d, J=7.7 Hz) | - |

| N-CH₂ (morpholine) | 3.0 - 3.8 | 45-55 |

| O-CH₂ (morpholine) | 3.5 - 4.0 | 65-75 |

Stereochemical Assignment via NMR (e.g., E/Z alkene geometry)

The geometry of the alkene double bond in this compound can be determined using NMR. The magnitude of the vicinal coupling constant (³J) between the olefinic protons in the ¹H NMR spectrum is a key indicator. Generally, a larger coupling constant (around 12-18 Hz) is characteristic of an E (trans) configuration, while a smaller coupling constant (around 7-12 Hz) suggests a Z (cis) configuration. worktribe.com

For trisubstituted alkenes, where direct proton-proton coupling across the double bond is absent, Nuclear Overhauser Effect (NOE) experiments are employed. stackexchange.com NOE identifies protons that are close in space. An NOE enhancement between a proton on the double bond and a substituent on the other side of the double bond can confirm the stereochemistry. stackexchange.com Studies on similar enaminone systems have shown that they often exist as a mixture of E and Z isomers in solution, with the ratio influenced by the solvent and other conditions. worktribe.comacs.org The Z-isomer is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. worktribe.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In MS, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a peak corresponding to the molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for morpholine-containing compounds may involve the cleavage of the morpholine (B109124) ring or the loss of small neutral molecules. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. edinst.comrenishaw.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) of the alkene, and the C-N and C-O bonds of the morpholine ring. chemicalbook.com The position of the C=O stretching vibration can provide information about conjugation within the molecule.

Raman spectroscopy, which relies on the inelastic scattering of light, also provides information about molecular vibrations. spectroscopyonline.combruker.com It is particularly useful for identifying non-polar bonds and can be used to differentiate between different crystalline forms (polymorphs) of a solid compound. spectroscopyonline.com

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone, conjugated) | Stretch | 1650-1680 |

| C=C (Alkene) | Stretch | 1600-1650 |

| C-N (Amine) | Stretch | 1150-1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.comlibretexts.org This technique involves diffracting X-rays off a single crystal of the compound. wikipedia.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, which reveals the positions of the atoms, bond lengths, and bond angles. wikipedia.org

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the stereochemistry of the double bond in the solid state. worktribe.comdoi.org This technique is considered the "gold standard" for structural determination. anton-paar.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of a sample. mtoz-biolabs.com By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound and quantified. nih.govijsdr.org Different detectors, such as UV-Vis or mass spectrometry detectors, can be coupled with HPLC for enhanced detection and identification of components. mtoz-biolabs.comnih.gov For enaminones, which can be unstable on silica (B1680970) gel, purification on basic alumina (B75360) may be more suitable. nih.gov Chiral HPLC can be employed to separate enantiomers if the molecule is chiral. researchgate.net

Other chromatographic techniques like thin-layer chromatography (TLC) and column chromatography are often used for monitoring reaction progress and for the initial purification of the synthesized compound. nih.gov

Theoretical and Computational Chemistry Studies on 4 Morpholin 4 Ylbut 3 En 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like 4-Morpholin-4-ylbut-3-en-2-one. ijnc.irut.ac.ir By employing methods such as B3LYP with various basis sets, researchers can optimize the molecular geometry and analyze its electronic properties. ijnc.ir

Enaminones are characterized by a conjugated system involving a carbonyl group, an alkene, and an amine. sid.ir This conjugation leads to a push-pull electronic effect, where the nitrogen atom donates electron density into the double bond and carbonyl group. This delocalization of electrons is crucial for the molecule's stability and reactivity. sid.ir

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. utexas.edu The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they are key to predicting a molecule's reactivity and electronic transitions. ossila.comwikipedia.org

For a molecule like this compound, the HOMO is expected to be localized over the more electron-rich parts of the molecule, likely the enamine moiety. ku.edu.np The LUMO, conversely, would be anticipated to be centered on the electron-deficient regions, such as the carbonyl group. ku.edu.np The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

Table 1: Representative Frontier Molecular Orbital Energies for a β-Enaminone System

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.5 |

| HOMO | -6.0 |

| HOMO-LUMO Gap | 4.5 |

The flexibility of the butene chain and the morpholine (B109124) ring in this compound allows for the existence of several conformational isomers. Computational methods can be employed to explore the potential energy surface and identify the most stable conformers. nih.govrsc.org For instance, the morpholine ring typically adopts a chair conformation. ku.edu.npwiley.com

The relative energies of different conformers can be calculated to determine their populations at a given temperature. These studies can reveal the most likely shapes the molecule will adopt in different environments. nih.gov

Table 2: Hypothetical Relative Energies of Conformational Isomers of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| A (Global Minimum) | 0.00 |

| B | 1.25 |

| C | 2.50 |

Note: This table presents hypothetical data to illustrate the concept of an energetic landscape, as specific computational studies on the conformational isomers of this compound were not found in the available literature.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.netmdpi.com For this compound, MD simulations could provide insights into the flexibility of the molecule, including the rotation around single bonds and the puckering of the morpholine ring. nih.gov

Furthermore, MD simulations can be used to investigate how this compound interacts with other molecules, such as solvents or biological macromolecules. researchgate.net These simulations can reveal important information about intermolecular forces, like hydrogen bonding, which can influence the compound's properties and behavior in different environments. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from the fundamental principles of quantum mechanics. wiley.comsolubilityofthings.com These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using computational methods. nih.govacdlabs.com These predictions can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. frontiersin.org

IR Spectroscopy: The vibrational frequencies of a molecule can be computed, which correspond to the absorption bands observed in an Infrared (IR) spectrum. vscht.czyoutube.com This allows for the identification of characteristic functional groups within the molecule. solubilityofthings.comlibretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet-visible (UV-Vis) light. researchgate.net For enaminones, these calculations can help understand the nature of the electronic excitations, such as n→π* and π→π* transitions. masterorganicchemistry.com

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | δ 2.1 (s, 3H), 2.9-3.2 (m, 4H), 3.6-3.8 (m, 4H), 5.1 (d, 1H), 7.5 (d, 1H) |

| ¹³C NMR Chemical Shift (ppm) | δ 28.0, 48.0, 66.0, 95.0, 150.0, 195.0 |

| IR Absorption (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch) |

| UV-Vis λmax (nm) | ~280-320 |

Note: These are representative predicted values based on the general characteristics of β-enaminones. Specific computational data for this compound is not available in the reviewed literature.

Applications of 4 Morpholin 4 Ylbut 3 En 2 One in Advanced Organic Synthesis

4-Morpholin-4-ylbut-3-en-2-one as a Versatile Synthetic Synthon and Building Block

This compound is classified as a β-enaminone, a class of compounds known for its rich and varied reactivity. The presence of the morpholine (B109124) group, an electron-donating amine, conjugated with the ketone functionality, an electron-withdrawing group, establishes a "push-pull" electronic system. This electronic arrangement makes the molecule a highly versatile synthon, possessing multiple reactive sites that can be selectively targeted in chemical transformations.

The key to its versatility lies in its dual nucleophilic and electrophilic nature. The enamine character makes the α-carbon (C2) nucleophilic, while the enone system allows for electrophilic attack at both the carbonyl carbon (C2) and the β-carbon (C4) through conjugate addition. This bifunctionality allows it to participate in a wide array of bond-forming reactions. Organic chemists utilize such building blocks to introduce a four-carbon chain with specific functionalities into a target molecule. The morpholine group not only activates the molecule but can also be cleaved or modified in subsequent synthetic steps.

The table below summarizes the key reactive sites and the types of chemical transformations they can undergo, highlighting the compound's utility as a multifaceted building block.

| Reactive Site | Functional Group | Type of Reactivity | Potential Reactions |

| α-carbon | Enamine | Nucleophilic | Alkylation, Acylation, Aldol-type condensations |

| β-carbon | Enone (Conjugate) | Electrophilic | Michael Addition (with soft nucleophiles like amines, thiols, carbanions) |

| Carbonyl Carbon | Ketone | Electrophilic | Nucleophilic Addition (with organometallics, hydrides), Wittig Reaction |

| Morpholine N-atom | Tertiary Amine | Nucleophilic / Basic | Quaternization, Acid-base reactions, Ligand formation |

This table illustrates the potential reactivity based on the functional groups present in this compound.

Research on structurally similar compounds, such as other β-enaminones and vinylogous amides, has demonstrated their effectiveness in synthesizing a variety of complex organic molecules, including natural products and pharmaceutical intermediates. wikipedia.org The strategic use of this compound allows for the efficient assembly of carbon skeletons that would otherwise require more lengthy, multi-step synthetic sequences.

Synthesis of Complex Heterocyclic Systems via this compound as a Precursor

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are of immense importance in medicinal chemistry and materials science. researchgate.netwikipedia.org More than half of all known organic compounds are heterocyclic, and they are found in the majority of FDA-approved drugs. wikipedia.org this compound serves as an excellent precursor for the synthesis of a wide range of these valuable structures.

The molecule acts as a 1,3-dielectrophilic synthon. Upon hydrolysis of the enamine, it can generate a 1,3-dicarbonyl compound (acetylacetone), which is a classic starting material for heterocycle synthesis. More directly, it can react with various dinucleophiles, where two nucleophilic centers in one reactant molecule attack the two electrophilic sites of the butenone backbone (the β-carbon and the carbonyl carbon) to form a ring. This strategy provides a straightforward and modular route to diverse five- and six-membered heterocyclic systems. rsc.org

The following table details some of the key heterocyclic cores that can be synthesized from this compound and the corresponding dinucleophilic reagent required.

| Dinucleophilic Reagent | Reagent Type | Resulting Heterocyclic Core |

| Hydrazine (or its derivatives) | N,N-dinucleophile | Pyrazole |

| Hydroxylamine | N,O-dinucleophile | Isoxazole |

| Urea / Thiourea (B124793) | N,N-dinucleophile | Pyrimidine / Thiopyrimidine |

| Guanidine | N,N,N-dinucleophile | 2-Aminopyrimidine |

| Amidines | N,C,N-dinucleophile | Pyrimidine |

This table outlines common synthetic pathways to heterocycles using this compound as a key precursor based on established chemical principles.

This precursor approach is highly valued for its efficiency and ability to generate molecular diversity. By simply changing the dinucleophilic reaction partner, chemists can access a variety of different heterocyclic scaffolds from a single, readily available starting material. Research on related morpholine-containing building blocks has led to the synthesis of complex fused heterocyclic systems, such as pyrimido[4′,5′:4,5]thieno[2,3-c] researchgate.netnaphthyridines, demonstrating the power of this synthetic strategy. researchgate.net

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are chemical processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates atoms from all starting materials. preprints.orge-bookshelf.de These reactions are highly sought after in modern organic synthesis and drug discovery because of their high atom economy, step efficiency, and ability to rapidly generate libraries of complex molecules. nih.gov

The electrophilic nature of the enone backbone in this compound makes it an ideal candidate for integration into MCRs. It can act as the Michael acceptor component in a variety of domino reaction sequences. A domino reaction is a process where the first reaction creates a reactive intermediate that immediately undergoes subsequent intramolecular or intermolecular reactions. beilstein-journals.org

One of the most well-known MCRs suitable for this compound is the Hantzsch dihydropyridine (B1217469) synthesis. In a modified Hantzsch-type reaction, this compound could react with an aldehyde and a β-ketoester (or another active methylene (B1212753) compound) in the presence of a nitrogen source like ammonia. This one-pot reaction would proceed through an initial Michael addition followed by condensation and cyclization to yield highly substituted dihydropyridines, which are important pharmacophores.

A hypothetical MCR involving this compound is outlined below:

| Reaction Type | Component 1 | Component 2 | Component 3 | Potential Product Class |

| Domino Michael/Cyclization | This compound | An Aldehyde | An Active Methylene Compound (e.g., malononitrile) | Substituted Dihydropyridines or related heterocycles |

| Ugi-type Reaction (modified) | A derivative of the compound (e.g., an amino- or acid-functionalized version) | An Aldehyde/Ketone | An Isocyanide | Complex Peptidomimetic Scaffolds |

This table presents plausible MCR scenarios where this compound could serve as a key reactant.

The integration of building blocks like this compound into MCRs represents a powerful strategy for accelerating the discovery of new chemical entities with potential biological activity.

Development of Novel Reagents and Catalysts Utilizing this compound Scaffolds

Beyond its role as a building block for a final product, the molecular framework of this compound can be used as a scaffold to design and develop new reagents and catalysts. The morpholine and butenone moieties provide handles for further chemical modification to introduce catalytically active sites or functionalities that can direct chemical reactions.

Catalyst Development:

Ligand Synthesis: The morpholine nitrogen can act as a coordinating atom for transition metals. The butenone backbone can be chemically altered—for instance, by introducing phosphine (B1218219) groups—to create novel bidentate or polydentate ligands. Such ligands are crucial in homogeneous catalysis, controlling the reactivity and selectivity of metal catalysts in reactions like cross-coupling, hydrogenation, and metathesis. Research has shown that morpholine-derived ligands can be incorporated into highly efficient Hoveyda-Grubbs catalysts for olefin metathesis. nih.gov

Organocatalysts: The chiral modification of the scaffold could lead to new classes of organocatalysts. For example, creating a chiral center on the butenone backbone and introducing a functional group like a thiourea could yield a bifunctional catalyst capable of promoting asymmetric reactions. Phosphine-based organocatalysts are also a major area of research where such scaffolds could be employed. nih.gov

Ionic Liquids: The morpholine nitrogen can be quaternized by reacting it with an alkyl halide. This process would transform the molecule into a morpholinium salt. By carefully selecting the counter-anion, this could lead to the formation of a novel task-specific ionic liquid. Such ionic liquids, which are salts that are liquid at low temperatures, are being explored as green solvents and catalysts for a variety of chemical transformations. lidsen.com

The development of new catalytic systems based on readily available scaffolds like this compound is a promising area of research aimed at discovering more efficient, selective, and sustainable chemical processes.

Derivatization Chemistry and Functionalization Strategies of 4 Morpholin 4 Ylbut 3 En 2 One

Targeted Functionalization of the Enone Moiety

The enone moiety of 4-Morpholin-4-ylbut-3-en-2-one is a versatile functional group, characterized by a conjugated system that includes a carbonyl group and a carbon-carbon double bond. This arrangement allows it to act as both an electrophile and a nucleophile, making it a prime target for a variety of chemical transformations. beilstein-journals.org Its reactivity is centered on the electron-deficient β-carbon and the electrophilic carbonyl carbon.

Key functionalization strategies for the enone moiety include:

Michael Addition: As an α,β-unsaturated carbonyl compound, the enone readily undergoes Michael addition reactions. Nucleophiles are drawn to the electron-deficient β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reaction is fundamental for extending the carbon skeleton or introducing new functional groups.

Electrophilic Addition: The carbon-carbon double bond of the enone can react with various electrophiles. researchgate.net This type of reaction allows for the introduction of atoms like halogens or other electrophilic fragments across the double bond, leading to saturated derivatives with altered chemical properties.

Cycloaddition Reactions: The double bond within the enone system can participate in cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions. These reactions are powerful tools for constructing complex cyclic and heterocyclic structures, often with a high degree of stereocontrol. nih.gov For instance, the vinylogous reactivity of similar enone systems has been exploited in 1,3-dipolar cycloadditions to create pyrrolidine (B122466) derivatives. nih.gov

Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol. This transformation alters the electronic properties and introduces a new chiral center if the reduction is performed asymmetrically, opening pathways to a diverse set of stereoisomers.

These reactions underscore the enone moiety's role as a central hub for derivatization, enabling the synthesis of a wide array of structurally diverse molecules.

Modifications of the Morpholine (B109124) Ring for Tailored Reactivity

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine function (in its parent form), offers distinct opportunities for functionalization in the target molecule. researchgate.net In this compound, the nitrogen atom is tertiary, having already formed a bond with the butenone chain. However, modifications can be achieved through synthetic strategies that build the molecule from substituted morpholine precursors or through reactions that target the C-H bonds of the ring itself.

Strategies for modifying the morpholine ring include:

Synthesis from Substituted Precursors: A primary method for introducing diversity is to synthesize the final compound using pre-functionalized morpholines. A wide variety of substituted morpholines can be prepared from corresponding amino alcohols, allowing for the introduction of alkyl, aryl, or other functional groups at various positions on the ring. nih.govnih.gov This modular approach allows for systematic variation of the morpholine substituent to fine-tune the molecule's properties. nih.gov

Direct C-H Functionalization: Advances in catalysis have made the direct functionalization of otherwise unreactive C-H bonds an increasingly viable strategy. nih.govrsc.org Site-selective C-H functionalization could potentially be used to introduce substituents onto the carbon framework of the morpholine ring, although this remains a challenging endeavor requiring sophisticated catalyst design. nih.govrsc.org

Ring-Opening and Recyclization: More drastic modifications could involve chemical cleavage of the morpholine ring followed by recyclization with different reagents. This would allow for the incorporation of different heteroatoms or the synthesis of related heterocyclic systems.

Introduction of Chiral Auxiliaries and Resolving Agents

Asymmetric synthesis is critical when the biological activity of a molecule is dependent on its stereochemistry. For derivatives of this compound, chirality can be introduced and controlled through the use of chiral auxiliaries and resolving agents. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

| Auxiliary Type | Attachment Point | Targeted Reaction | Typical Outcome |

| Chiral Oxazolidinones | Attached via the enone moiety | Alkylation, Aldol reactions | High diastereoselectivity in forming new C-C bonds. wikipedia.org |

| (S)- or (R)-1-Phenylethylamine | Incorporated into the morpholine ring | Cycloaddition, Conjugate addition | Controls the facial selectivity of reactions on the enone. researchgate.net |

| Camphorsultam | Linked to the enone system | Diels-Alder, Michael addition | Excellent stereocontrol in the formation of cyclic and acyclic products. |

Once a racemic or diastereomeric mixture of a derivative is synthesized, chiral resolving agents can be used for separation. This typically involves reacting the mixture with an enantiomerically pure acid or base to form diastereomeric salts, which can then be separated by physical methods like crystallization. Chiral chromatography is another powerful technique for the direct separation of enantiomers. mdpi.com

Catalyst-Assisted Derivatization for Enhanced Selectivity

Catalysis offers a powerful means to achieve high selectivity and efficiency in the derivatization of this compound. nih.gov Catalysts can control which part of the molecule reacts (chemoselectivity), where on a functional group a reaction occurs (regioselectivity), and which stereoisomer is formed (stereoselectivity).

Organocatalysis: Chiral amines and other small organic molecules can catalyze reactions on the enone moiety. nih.gov For example, enamine catalysis can be used to activate the molecule for asymmetric additions to the α-position. Bifunctional catalysts, such as those derived from quinine, can activate both the enone and the reacting partner to facilitate highly enantioselective cycloadditions. nih.gov

Transition Metal Catalysis: Metals like palladium, rhodium, copper, and gold are extensively used to catalyze a wide range of transformations. nih.gov

Hydrogenation: Asymmetric hydrogenation of the C=C double bond using chiral rhodium or ruthenium catalysts can produce chiral saturated ketones with high enantiomeric excess. semanticscholar.orgrsc.org

Cross-Coupling Reactions: If a halide or triflate is introduced onto the molecule, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) can be used to form new C-C bonds.

Photoredox Catalysis: The combination of photoredox catalysis with transition metals like nickel can enable novel transformations, such as forging the enaminone scaffold itself under mild conditions. beilstein-journals.org

Below is a table summarizing catalyst-assisted strategies applicable to the derivatization of the enaminone scaffold.

| Catalytic Strategy | Catalyst Example | Target Transformation | Selectivity Achieved |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 with a chiral bisphosphine ligand | Reduction of the C=C double bond | High enantioselectivity (up to 99% ee for similar substrates). semanticscholar.orgrsc.org |

| Hydroamination | Titanium-based catalysts | Formation of the morpholine ring from precursors | Can be combined with asymmetric transfer hydrogenation for chiral morpholines. organic-chemistry.orgorganic-chemistry.org |

| Gold-Catalyzed Amination | [(PPh3)AuCl]/AgOTf | Synthesis of the enaminone from a 1,3-dicarbonyl and morpholine | High yields under mild, solvent-free conditions. nih.gov |

| Photoredox/Nickel Dual Catalysis | Ir or Ru photocatalyst with a Ni(II) salt | Synthesis and derivatization of enaminones | Enables reactions like debromination and hydroamination. beilstein-journals.org |

These catalytic methods are indispensable for the modern synthesis of complex and highly functionalized derivatives, providing access to molecules that would be difficult to obtain through traditional stoichiometric methods.

Future Research Directions and Unexplored Avenues for 4 Morpholin 4 Ylbut 3 En 2 One Research

Exploration of Novel Synthetic Pathways to Minimize Environmental Impact

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. For 4-Morpholin-4-ylbut-3-en-2-one, future research could prioritize the exploration of greener synthetic routes that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Key areas for investigation include:

Catalytic Approaches: Investigating the use of novel catalysts to improve the efficiency and selectivity of the synthesis. This could involve exploring biocatalysts, such as enzymes, or heterogeneous catalysts that can be easily recovered and reused. For instance, the application of solid acid catalysts like silica-supported polyphosphoric acid (PPA-SiO2) has shown promise in the solvent-free synthesis of other β-enaminones and could be adapted for this compound. mdpi.com

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or deep eutectic solvents. The synthesis of enaminones in water has been demonstrated as a viable and environmentally friendly option. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This aligns with the principles of green chemistry and sustainable chemical production.

| Synthetic Approach | Potential Environmental Benefit |

| Biocatalysis | Use of renewable enzymes, mild reaction conditions. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, reducing waste. mdpi.com |

| Water as a Solvent | Non-toxic, non-flammable, and abundant solvent. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. acgpubs.org |

Advanced Mechanistic Studies Under Non-Standard Conditions

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and exploring its potential applications. Future research should venture beyond standard conditions to probe the compound's behavior in more complex environments.

Potential avenues for mechanistic studies include:

In-situ Spectroscopic Analysis: Employing techniques such as NMR, IR, and Raman spectroscopy to monitor the reaction in real-time. This can provide valuable insights into the formation of intermediates and transition states.

Photochemical Reactions: Investigating the influence of light on the synthesis and transformations of this compound. Photochemistry can offer unique reaction pathways that are not accessible through thermal methods. chemistryforsustainability.org

High-Pressure and High-Temperature Studies: Exploring the reaction kinetics and thermodynamics under extreme conditions to uncover novel reactivity and potentially improve reaction yields and rates.

High-Throughput Screening for New Chemical Transformations

High-throughput screening (HTS) offers a powerful platform for the rapid discovery of new chemical reactions and applications for this compound. By systematically testing the compound against a large library of reactants and catalysts, novel transformations can be identified efficiently.

Future HTS campaigns could focus on:

Catalyst Discovery: Screening diverse libraries of metal complexes and organocatalysts to identify new catalysts for the synthesis and functionalization of the this compound scaffold.

Reaction Scaffolding: Utilizing the enaminone core as a building block in combinatorial synthesis to generate libraries of more complex molecules for biological screening. Enaminones are recognized as versatile building blocks in organic synthesis. uni-lj.si

Identification of Novel Reactivity: Exploring reactions with a wide range of electrophiles and nucleophiles to uncover previously unknown reaction pathways and products.

| HTS Application | Objective | Potential Outcome |

| Catalyst Screening | Identify efficient and selective catalysts. | Improved synthetic routes. |

| Combinatorial Synthesis | Generate diverse molecular libraries. uni-lj.si | Discovery of new bioactive compounds. |

| Reactivity Profiling | Map the chemical reactivity space. | Uncovering novel chemical transformations. |

Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds

The unique electronic and structural features of the enaminone scaffold make this compound an attractive candidate for incorporation into advanced materials.

Future research in this area could include:

Polymer Chemistry: The transamination of bis-enaminones with diamines has been utilized to create polyenaminones. uni-lj.si This suggests that this compound could be explored as a monomer or a functional component in the development of novel polymers with tailored properties, such as thermal stability, conductivity, or pH-responsiveness. uni-lj.sirsc.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of enaminones to act as ligands for metal ions opens up the possibility of designing and synthesizing novel coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Functional Dyes and Pigments: The conjugated π-system of the enaminone structure suggests potential for applications as chromophores. Research could focus on modifying the scaffold to tune its photophysical properties for use in dyes, sensors, or nonlinear optical materials.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental work can accelerate the research and development process for this compound.

Synergistic approaches could involve:

Reaction Prediction and Optimization: Using Density Functional Theory (DFT) and other computational methods to predict reaction outcomes, elucidate reaction mechanisms, and guide the optimization of reaction conditions. sid.irijnc.ir DFT studies have been successfully applied to understand the structure, stability, and reactivity of other enaminones. sid.irut.ac.ir

Virtual Screening: Employing computational screening techniques to identify potential reactants, catalysts, or substrates for new transformations, which can then be validated experimentally.

Materials Design: Using molecular modeling to predict the properties of polymers and other materials incorporating the this compound scaffold, thereby guiding the synthetic efforts towards materials with desired functionalities.

| Integrated Approach | Application | Benefit |

| DFT Calculations | Elucidate reaction mechanisms and predict reactivity. sid.irut.ac.ir | Rational design of experiments. |

| Virtual Screening | Identify promising candidates for new reactions. | Reduced experimental workload. |

| Molecular Modeling | Predict material properties. | Targeted synthesis of functional materials. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in sustainable chemistry, materials science, and our fundamental understanding of chemical reactivity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Morpholin-4-ylbut-3-en-2-one, and how can purity be validated?

- Methodology : A common approach involves the condensation of morpholine with a β-keto-α,β-unsaturated carbonyl precursor under acidic or basic conditions. For example, analogous morpholine derivatives (e.g., 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea) are synthesized via nucleophilic substitution or coupling reactions in refluxing ethanol, followed by recrystallization .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm identity via -NMR (e.g., morpholine protons appear as a triplet at δ 3.6–3.8 ppm) and FT-IR (C=O stretch at ~1680 cm) .

Q. How should researchers handle discrepancies in spectroscopic data during compound characterization?

- Analysis : Cross-validate using complementary techniques. For example, if -NMR shows unexpected splitting, confirm via -NMR or 2D-COSY to rule out diastereomerism or impurities. Refer to crystallographic data (e.g., bond lengths and angles from single-crystal XRD) to resolve ambiguities in planar vs. puckered morpholine ring conformations .

Q. What safety protocols are critical when handling morpholine derivatives in the lab?

- Guidelines : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors. Store in airtight containers away from oxidizing agents. For spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and validated using SHELX?

- Procedure :

Data Collection : Collect single-crystal XRD data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

Structure Solution : Use SHELXT for phase problem resolution via dual-space algorithms. Input .hkl files and refine initial models with SHELXL .

Validation : Check R-factor convergence (target < 0.05), ADDSYM for missed symmetry, and PLATON for Twinning/ADP mismatches. Compare geometric parameters (e.g., C–O bond lengths: 1.21 ± 0.02 Å) to literature values .

Q. What computational methods are suitable for analyzing the puckering dynamics of the morpholine ring?

- Approach : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Calculate amplitude () and phase angle () using atomic coordinates from XRD data. For example, a chair conformation in morpholine derivatives shows Å and .

Q. How can researchers address contradictions between theoretical and experimental reactivity data in Michael addition studies?

- Resolution :

- Theoretical Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict regioselectivity. Compare with experimental -NMR shifts of adducts.

- Experimental Triangulation : Use kinetic isotope effects (KIEs) or Hammett plots to validate mechanistic pathways. For example, electron-withdrawing substituents on the α,β-unsaturated ketone increase reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。